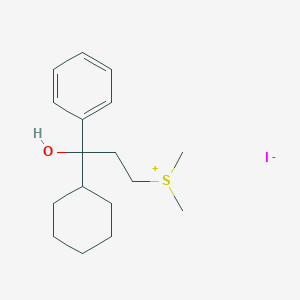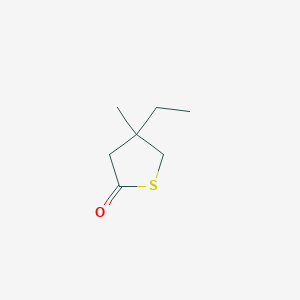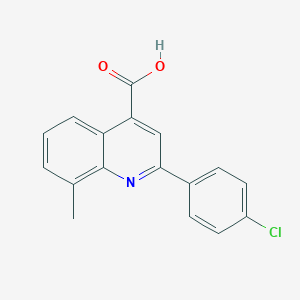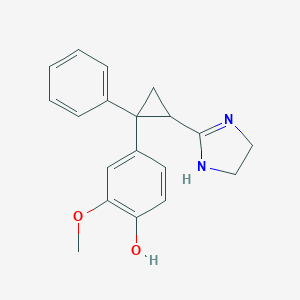
Sulfonium, (3-cyclohexyl-3-hydroxy-3-phenylpropyl)dimethyl-, iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfonium, (3-cyclohexyl-3-hydroxy-3-phenylpropyl)dimethyl-, iodide, also known as CDPI, is a synthetic compound that has been widely used in scientific research. This compound is a quaternary ammonium salt that has been shown to have a variety of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of Sulfonium, (3-cyclohexyl-3-hydroxy-3-phenylpropyl)dimethyl-, iodide is not fully understood, but it is believed to involve the interaction of the quaternary ammonium group with biological membranes. Sulfonium, (3-cyclohexyl-3-hydroxy-3-phenylpropyl)dimethyl-, iodide has been shown to inhibit the activity of certain enzymes by binding to their active sites. Additionally, Sulfonium, (3-cyclohexyl-3-hydroxy-3-phenylpropyl)dimethyl-, iodide has been shown to affect the activity of ion channels, which are important for the regulation of cellular processes.
Biochemical and Physiological Effects:
Sulfonium, (3-cyclohexyl-3-hydroxy-3-phenylpropyl)dimethyl-, iodide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is important for the regulation of neurotransmitters in the brain. Sulfonium, (3-cyclohexyl-3-hydroxy-3-phenylpropyl)dimethyl-, iodide has also been shown to affect the activity of voltage-gated ion channels, which are important for the regulation of cellular processes such as muscle contraction and nerve signaling.
Advantages and Limitations for Lab Experiments
One of the advantages of Sulfonium, (3-cyclohexyl-3-hydroxy-3-phenylpropyl)dimethyl-, iodide is that it is a relatively stable compound that can be easily synthesized in the laboratory. Additionally, Sulfonium, (3-cyclohexyl-3-hydroxy-3-phenylpropyl)dimethyl-, iodide has been shown to have a variety of useful applications in scientific research. However, one limitation of Sulfonium, (3-cyclohexyl-3-hydroxy-3-phenylpropyl)dimethyl-, iodide is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are many future directions for the study of Sulfonium, (3-cyclohexyl-3-hydroxy-3-phenylpropyl)dimethyl-, iodide. One potential area of research is the development of new synthetic methods for Sulfonium, (3-cyclohexyl-3-hydroxy-3-phenylpropyl)dimethyl-, iodide that can improve its purity and yield. Additionally, further research is needed to fully understand the mechanism of action of Sulfonium, (3-cyclohexyl-3-hydroxy-3-phenylpropyl)dimethyl-, iodide and its effects on biological systems. Finally, the development of new applications for Sulfonium, (3-cyclohexyl-3-hydroxy-3-phenylpropyl)dimethyl-, iodide in scientific research could lead to important discoveries in a variety of fields.
Synthesis Methods
The synthesis method of Sulfonium, (3-cyclohexyl-3-hydroxy-3-phenylpropyl)dimethyl-, iodide involves the reaction of 3-cyclohexyl-3-hydroxy-3-phenylpropyl bromide with dimethyl sulfide and potassium iodide. This reaction produces Sulfonium, (3-cyclohexyl-3-hydroxy-3-phenylpropyl)dimethyl-, iodide as a white solid with a melting point of 170-172°C. The purity of Sulfonium, (3-cyclohexyl-3-hydroxy-3-phenylpropyl)dimethyl-, iodide can be confirmed by thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Scientific Research Applications
Sulfonium, (3-cyclohexyl-3-hydroxy-3-phenylpropyl)dimethyl-, iodide has been used in a variety of scientific research applications. One of the most common applications is as a quaternary ammonium salt that can be used to study the transport of ions across biological membranes. Sulfonium, (3-cyclohexyl-3-hydroxy-3-phenylpropyl)dimethyl-, iodide has also been shown to have antibacterial and antifungal properties, making it a useful tool in the study of microbial biology. Additionally, Sulfonium, (3-cyclohexyl-3-hydroxy-3-phenylpropyl)dimethyl-, iodide has been used as a fluorescent probe to study the binding of proteins and nucleic acids.
properties
CAS RN |
110055-40-8 |
|---|---|
Product Name |
Sulfonium, (3-cyclohexyl-3-hydroxy-3-phenylpropyl)dimethyl-, iodide |
Molecular Formula |
C17H27IOS |
Molecular Weight |
406.4 g/mol |
IUPAC Name |
(3-cyclohexyl-3-hydroxy-3-phenylpropyl)-dimethylsulfanium;iodide |
InChI |
InChI=1S/C17H27OS.HI/c1-19(2)14-13-17(18,15-9-5-3-6-10-15)16-11-7-4-8-12-16;/h3,5-6,9-10,16,18H,4,7-8,11-14H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
WFVREAQRYRBXDW-UHFFFAOYSA-M |
SMILES |
C[S+](C)CCC(C1CCCCC1)(C2=CC=CC=C2)O.[I-] |
Canonical SMILES |
C[S+](C)CCC(C1CCCCC1)(C2=CC=CC=C2)O.[I-] |
synonyms |
Sulfonium, (3-cyclohexyl-3-hydroxy-3-phenylpropyl)dimethyl-, iodide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Methyl 3-[3-(aminomethyl)phenyl]propanoate](/img/structure/B24812.png)

![6-Benzyl-1-oxa-6-azaspiro[2.5]octane](/img/structure/B24816.png)

![2,2-Bis[3,5-dibromo-4-(3-chloro-2-hydroxypropoxy)phenyl]propane](/img/structure/B24820.png)

